N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
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Overview
Description
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated, along with a carboxamide group at the 8th position and a methyl group attached to the nitrogen atom. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline derivative. This can be achieved using catalytic hydrogenation with palladium or platinum catalysts under high pressure.
N-Methylation: The nitrogen atom in the tetrahydroquinoline ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carboxamide Formation: The carboxamide group is introduced at the 8th position through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxamide derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form fully hydrogenated quinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline-8-carboxamide derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it can induce oxidative stress in cells, resulting in apoptosis or cell death.
Comparison with Similar Compounds
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroquinoline: Lacks the N-methyl and carboxamide groups, resulting in different chemical and biological properties.
N-Methylquinoline-8-carboxamide: Lacks the tetrahydro structure, leading to differences in reactivity and biological activity.
Quinoline-8-carboxamide: Lacks both the N-methyl and tetrahydro groups, making it less hydrogenated and more aromatic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVPODINOXUCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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